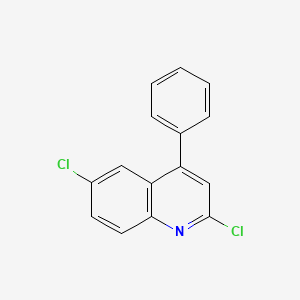
2,6-二氯-4-苯基喹啉
描述
2,6-Dichloro-4-phenylquinoline is a useful research compound. Its molecular formula is C15H9Cl2N and its molecular weight is 274.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichloro-4-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
配位化合物中的金属到配体的电荷转移 (MLCT)
与喹啉在结构上相关的双菲咯啉铜(I)化合物表现出 MLCT 激发态。这些化合物在与 Cu(I) 配位并用烷基或芳基取代时,在室温下表现出寿命长的激发态。此特性可用于研究这些配合物的物理光学行为,可能适用于光伏器件和传感器 (Scaltrito 等人,2000 年)。
抗疟疾和抗癌应用
与 2,6-二氯-4-苯基喹啉在结构上相似的氯喹及其衍生物因其抗疟疾作用而被广泛研究。最近的研究还探讨了含氯喹化合物的抗癌应用再利用,突显了喹啉化合物在药物研究中的多功能性 (Njaria 等人,2015 年)。
抗氧化活性分析
使用包括喹啉化合物在内的各种分析方法对抗氧化活性进行分析,可深入了解这些化合物的潜在治疗应用。此类研究对于理解抗氧化特性的分子机制至关重要,这可能与 2,6-二氯-4-苯基喹啉相关 (Munteanu 与 Apetrei,2021 年)。
环境和毒理学研究
对包括喹啉衍生物在内的合成酚类抗氧化剂的研究探索了它们在人类和环境中的出现、暴露和潜在毒理影响。此研究领域对于了解此类化合物的环境行为和安全性至关重要,它为评估与 2,6-二氯-4-苯基喹啉相关的风险提供了框架 (Liu 与 Mabury,2020 年)。
有机发光二极管 (OLED)
基于 BODIPY 的有机半导体在 OLED 器件中的应用开发显示了喹啉基化合物在光电领域的潜力。此类研究强调了喹啉衍生物的多样化应用,其应用范围已从药物扩展到材料科学 (Squeo 与 Pasini,2020 年)。
作用机制
2,6-Dichloro-4-phenylquinoline has been investigated for its ability to inhibit specific enzymes, such as protein kinases and acetylcholinesterase. These enzymes play crucial roles in various biological processes, and their inhibition could be relevant in developing treatments for certain diseases.
安全和危害
The safety data sheet for 2,6-Dichloro-4-phenylquinoline indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
生化分析
Cellular Effects
The effects of 2,6-Dichloro-4-phenylquinoline on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the release of lysozyme and β-glucuronidase, enzymes involved in inflammatory responses . Additionally, 2,6-Dichloro-4-phenylquinoline’s impact on protein kinases can lead to changes in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-4-phenylquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dichloro-4-phenylquinoline has a half-life of approximately 2.3 days when exposed to hydroxyl radicals . This stability allows for sustained biological activity, but its degradation products may also have distinct biochemical effects.
Metabolic Pathways
2,6-Dichloro-4-phenylquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity . Identifying the specific metabolic pathways and enzymes involved is essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2,6-Dichloro-4-phenylquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern of 2,6-Dichloro-4-phenylquinoline can influence its biological effects and therapeutic potential.
Subcellular Localization
2,6-Dichloro-4-phenylquinoline’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular distribution of 2,6-Dichloro-4-phenylquinoline is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2,6-dichloro-4-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVNVFMEUXPATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401944 | |
| Record name | 2,6-dichloro-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10352-30-4 | |
| Record name | 2,6-Dichloro-4-phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dichloro-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2,6-Dichloro-4-phenylquinoline and what is known about its conformation?
A1: 2,6-Dichloro-4-phenylquinoline (C15H9Cl2N) consists of a quinoline ring system with a phenyl substituent at the 4-position and chlorine atoms at the 2- and 6-positions. [] The quinoline ring system is nearly planar, while the phenyl ring and any substituents at the 3-position (like a carboxylate group) are twisted out of plane relative to the quinoline. []
Q2: How is 2,6-Dichloro-4-phenylquinoline synthesized?
A2: While the provided abstracts don't detail the synthesis of 2,6-Dichloro-4-phenylquinoline itself, they describe its use as a starting material. One study illustrates its reaction with 2-amino-5-methylbenzophenone in the presence of copper powder to yield 2-(2-benzoyl-4-methylanilino)-6-chloro-4-phenylquinoline. [] This suggests potential synthetic routes using substituted quinolines and nucleophilic aromatic substitution reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

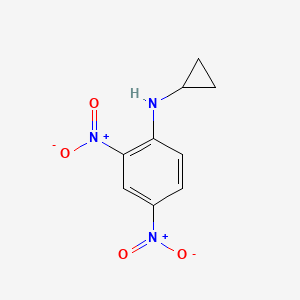
![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)
![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)

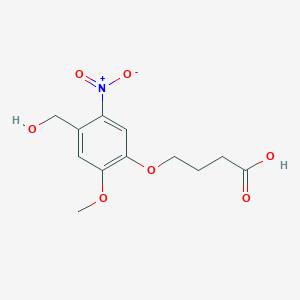
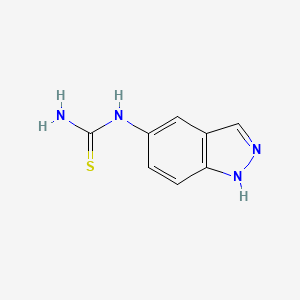

![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)
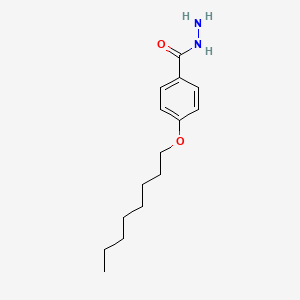
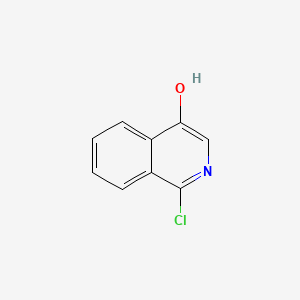
![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)
